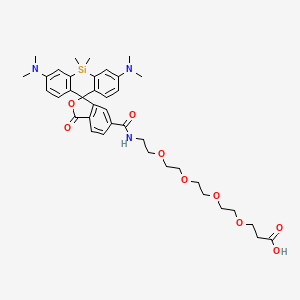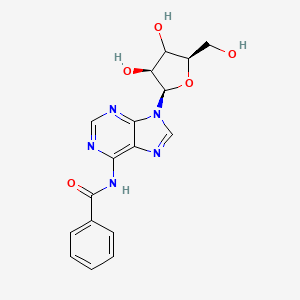
Aurachin SS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurachin SS is a natural antibiotic compound isolated from the bacterium Streptomyces sp. NA04227 . It belongs to the aurachin family, which is characterized by a quinoline chromophore substituted with a farnesyl chain. This compound exhibits potent antimicrobial, antifungal, and antiplasmodial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aurachin SS is primarily obtained through fermentation of the Streptomyces sp. NA04227 strain. The process involves large-scale fermentation followed by extraction and purification using chromatographic methods such as normal phase, C-18 silica gel, and Sephadex LH-20 .
Industrial Production Methods: The industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient availability. The crude extract is then subjected to a series of chromatographic techniques to isolate and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions: Aurachin SS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the farnesyl chain, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives with altered electronic properties.
Reduction: Modified farnesyl chains with varying lengths and saturation levels.
Substitution: Functionalized quinoline rings with enhanced biological activity.
Aplicaciones Científicas De Investigación
Aurachin SS has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinoline chemistry and its derivatives.
Medicine: Explored for its potential as an antimicrobial, antifungal, and antiplasmodial agent.
Industry: Utilized in the development of new antibiotics and antifungal agents.
Mecanismo De Acción
Aurachin SS exerts its effects by inhibiting electron transport in the respiratory chain. It specifically targets cytochrome complexes, disrupting the electron flow and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in susceptible microorganisms .
Comparación Con Compuestos Similares
Aurachin C: Another member of the aurachin family, known for its antimicrobial properties.
Aurachin D: Exhibits strong inhibition of cytochrome bd oxidase and has antiplasmodial activity.
Comparison: Aurachin SS is unique due to its specific structural features, such as the geranyl side chain, which differentiates it from other aurachins.
Propiedades
Fórmula molecular |
C21H27NO2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxy-2-methyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C21H27NO2/c1-15(2)9-8-10-16(3)13-14-18-17(4)22(23)20-12-7-6-11-19(20)21(18)24-5/h6-7,9,11-13H,8,10,14H2,1-5H3/b16-13+ |
Clave InChI |
HWBJYDDVFLLLIR-DTQAZKPQSA-N |
SMILES isomérico |
CC1=[N+](C2=CC=CC=C2C(=C1C/C=C(\C)/CCC=C(C)C)OC)[O-] |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)C)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)


![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)



